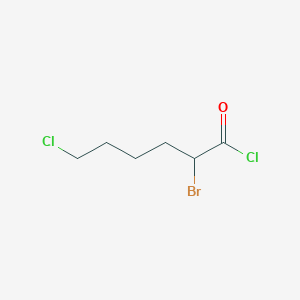

2-Bromo-6-chlorohexanoyl chloride

Vue d'ensemble

Description

2-Bromo-6-chlorohexanoyl chloride is an organic compound with the molecular formula C6H9BrCl2O. It is a derivative of hexanoyl chloride, where the hydrogen atoms at positions 2 and 6 are substituted with bromine and chlorine atoms, respectively. This compound is used as a reactant in the preparation of various chemical intermediates and has applications in organic synthesis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-chlorohexanoyl chloride typically involves the halogenation of hexanoyl chloride. One common method is the reaction of hexanoyl chloride with bromine and chlorine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as carbon tetrachloride or chloroform, and a catalyst, such as iron(III) chloride. The reaction conditions, including temperature and reaction time, are optimized to achieve the desired product with high yield .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improves the efficiency of the process. The use of automated systems and advanced monitoring techniques ensures consistent product quality and reduces the risk of side reactions .

Analyse Des Réactions Chimiques

Types of Reactions

2-Bromo-6-chlorohexanoyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles, such as amines or alcohols, to form corresponding amides or esters.

Reduction Reactions: The compound can be reduced to form 2-bromo-6-chlorohexanol.

Oxidation Reactions: Oxidation can lead to the formation of 2-bromo-6-chlorohexanoic acid.

Common Reagents and Conditions

Substitution: Reagents such as sodium azide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

Reduction: Reagents like lithium aluminum hydride in anhydrous ether.

Oxidation: Reagents such as potassium permanganate in aqueous medium.

Major Products

Substitution: Amides, esters, or other substituted derivatives.

Reduction: 2-Bromo-6-chlorohexanol.

Oxidation: 2-Bromo-6-chlorohexanoic acid.

Applications De Recherche Scientifique

Synthesis Applications

1. Synthesis of Bioactive Compounds

- Antitumor Agents : The compound has been utilized in the synthesis of various antitumor agents. For instance, derivatives of 2-bromo-6-chlorohexanoyl chloride have shown promising activity against different cancer cell lines. A study demonstrated that compounds synthesized using this acyl chloride exhibited significant cytotoxic effects on human cancer cells in vitro, suggesting potential for further development as therapeutic agents .

- Pharmaceutical Intermediates : It serves as an important intermediate in the preparation of pharmaceuticals, particularly those targeting metabolic pathways involving fatty acids and their derivatives. The reactivity of the acyl chloride allows for easy modification to create complex molecules required for drug development .

2. Functionalization Reactions

- The compound can undergo various functionalization reactions, such as nucleophilic substitution and coupling reactions. These reactions are crucial for creating libraries of compounds for biological screening, particularly in drug discovery .

Case Studies

Environmental and Safety Considerations

While this compound is valuable in synthetic chemistry, it is essential to consider its safety profile. The compound is classified as corrosive and poses risks upon exposure. Appropriate safety measures must be taken during handling, including the use of personal protective equipment and proper ventilation in laboratory settings .

Mécanisme D'action

The mechanism of action of 2-Bromo-6-chlorohexanoyl chloride involves its reactivity towards nucleophiles. The presence of electron-withdrawing bromine and chlorine atoms makes the carbonyl carbon highly electrophilic, facilitating nucleophilic attack. This reactivity is exploited in various synthetic transformations, where the compound acts as an acylating agent .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Bromohexanoyl chloride: Lacks the chlorine atom at position 6.

6-Chlorohexanoyl chloride: Lacks the bromine atom at position 2.

2-Chlorohexanoyl chloride: Lacks the bromine atom at position 6.

Uniqueness

2-Bromo-6-chlorohexanoyl chloride is unique due to the presence of both bromine and chlorine atoms, which enhances its reactivity and allows for diverse chemical transformations. This dual halogenation provides a versatile platform for the synthesis of a wide range of derivatives, making it a valuable compound in organic synthesis .

Activité Biologique

2-Bromo-6-chlorohexanoyl chloride (CAS No. 41339-26-8) is a halogenated acyl chloride that has garnered interest in organic synthesis and pharmaceutical research due to its unique reactivity. The presence of both bromine and chlorine atoms enhances its electrophilic character, making it a valuable intermediate in the synthesis of complex organic molecules and biologically active compounds.

This compound is characterized by its high reactivity towards nucleophiles, which is attributed to the electron-withdrawing effects of the halogen substituents. This compound can undergo various chemical reactions, including:

- Substitution Reactions : The bromine and chlorine atoms can be replaced by nucleophiles such as amines or alcohols, leading to the formation of amides or esters.

- Reduction Reactions : It can be reduced to yield 2-bromo-6-chlorohexanol.

- Oxidation Reactions : Oxidation can produce 2-bromo-6-chlorohexanoic acid.

The mechanism of action involves the nucleophilic attack on the carbonyl carbon, which is highly electrophilic due to the presence of halogens. This property is exploited in various synthetic transformations, where this compound acts as an acylating agent. The compound's reactivity allows for diverse applications in organic synthesis and biological studies.

Biological Activity

Research into the biological activity of this compound has revealed several notable findings:

- Antimicrobial Properties : Preliminary studies suggest that halogenated acyl chlorides exhibit varying degrees of antimicrobial activity. In a comparative study, brominated analogues showed reduced activity against Escherichia coli compared to their chlorinated counterparts, indicating that the type of halogen influences biological efficacy .

- Cytotoxic Effects : The compound has been investigated for its cytotoxic effects in vitro. Similar compounds have demonstrated significant growth inhibition against various cancer cell lines. For instance, related halogenated compounds have shown promise in inhibiting tumor growth in models such as Walker 256 carcinosarcoma .

- Pharmaceutical Applications : this compound serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting bacterial infections and cancer therapies. Its ability to modify biomolecules allows researchers to explore new therapeutic avenues .

Case Studies

Several case studies highlight the biological implications of using halogenated acyl chlorides:

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other related compounds:

| Compound | Antimicrobial Activity | Cytotoxicity | Pharmaceutical Use |

|---|---|---|---|

| This compound | Moderate | Potential | Intermediate for drug synthesis |

| 2-Bromohexanoyl chloride | Low | Moderate | Limited applications |

| 6-Chlorohexanoyl chloride | High | High | Used in various drug formulations |

Propriétés

IUPAC Name |

2-bromo-6-chlorohexanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrCl2O/c7-5(6(9)10)3-1-2-4-8/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAXUDUZCKDYFPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCl)CC(C(=O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrCl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10571094 | |

| Record name | 2-Bromo-6-chlorohexanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10571094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41339-26-8 | |

| Record name | 2-Bromo-6-chlorohexanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10571094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.